Detajmium (L-tartrate)

Description

Overview of the Chemical Significance of Detajmium (L-tartrate)

The chemical significance of Detajmium (L-tartrate) is rooted in its identity as a derivative of ajmaline (B190527), a natural alkaloid. medkoo.comwho.int Its formal chemical name is Ajmalanium, 4-(3-(diethylamino)-2-hydroxypropyl)-17,21-dihydroxy-, (17R,21alpha)-, salt with (2R,3R)-2,3-dihydroxybutanedioic acid (1:1). medkoo.com This structure combines the rigid, complex core of an ajmalanium cation with an L-tartrate anion. The L-tartrate counter-ion is a chiral molecule derived from L-(+)-tartaric acid, a common and potent antioxidant used in pharmaceutical formulations to potentially enhance stability or solubility. medkoo.comcancer.gov

The core structure of Detajmium is pivotal to its function as a sodium (Na+)-channel blocker. medchemexpress.comtargetmol.com The quaternary ammonium (B1175870) group within the ajmalanium structure and the specific stereochemistry are critical features that dictate its interaction with the voltage-gated sodium channels in cell membranes. The synthesis of such derivatives from natural products like ajmaline is a key area of medicinal chemistry, aimed at modifying and optimizing biological activity.

Table 1: Chemical and Physical Properties of Detajmium (L-tartrate)

| Property | Value | Source |

|---|---|---|

| IUPAC Name | Ajmalanium, 4-(3-(diethylamino)-2-hydroxypropyl)-17,21-dihydroxy-, (17R,21alpha)-, salt with (2R,3R)-2,3-dihydroxybutanedioic acid (1:1) | medkoo.com |

| Synonyms | Detajmium bitartrate, Tachmalcor | medchemexpress.commedkoo.com |

| CAS Number | 33774-52-6 | medkoo.commedchemexpress.com |

| Molecular Formula | C₃₁H₄₇N₃O₉ | medchemexpress.com |

| Molecular Weight | 605.72 g/mol | medchemexpress.com |

| Parent Compound | Detajmium (CAS: 47719-70-0) | medchemexpress.com |

| Chemical Class | Ajmaline derivative, Antiarrhythmic compound | medchemexpress.comwho.int |

Rationale for Comprehensive Academic Investigation of Detajmium (L-tartrate)

The primary impetus for the academic investigation of Detajmium (L-tartrate) is its distinct electrophysiological profile as an antiarrhythmic agent. medchemexpress.cominvivochem.com Research has demonstrated that it functions as a potent sodium channel blocker, a mechanism central to the action of Class I antiarrhythmics. medchemexpress.comtargetmol.com

A key finding that has driven further study is the compound's unique kinetic properties. Studies on isolated canine cardiac tissues revealed that Detajmium's effect on the maximum rate of depolarization (Vmax) is frequency-dependent. medchemexpress.commedchemexpress.com More significantly, it is characterized by an "extremely long recovery from use-dependent sodium channel block". targetmol.com This slow recovery kinetic distinguishes it from other well-known sodium channel blockers like propafenone, suggesting a unique temporal profile for its effects. medchemexpress.com This distinct mechanism of action provides a compelling reason for its investigation, as it could offer deeper insights into the functioning of sodium channels and the structural requirements for their modulation.

Foundational Research Questions Guiding Detajmium (L-tartrate) Studies

The unique characteristics of Detajmium (L-tartrate) have given rise to several foundational research questions that guide its scientific exploration:

Structure-Activity Relationship: How does the specific chemical architecture of Detajmium, including the ajmalanium core and the N-propyl side chain, determine its binding affinity and blocking efficacy at the sodium channel? medkoo.commedchemexpress.com

Kinetic Mechanisms: What are the precise molecular interactions and conformational changes that account for the exceptionally slow onset and recovery kinetics of the sodium channel block induced by Detajmium? medchemexpress.comtargetmol.com

Comparative Electrophysiology: How do the electrophysiological effects of Detajmium (e.g., on action potential duration, effective refractory period, and conduction velocity) quantitatively and qualitatively differ from other Class I antiarrhythmic agents under various physiological and pathological conditions? medchemexpress.commedchemexpress.com

Analytical Methodology: What are the most effective and sensitive methods for the extraction, detection, and quantification of Detajmium and its metabolites in biological fluids and tissues for research purposes? Studies have focused on techniques like high-performance liquid chromatography (HPLC) with fluorimetric detection. medkoo.com

Table 2: Summary of Key Electrophysiological Research Findings

| Research Finding | Experimental Model | Implication | Source |

|---|---|---|---|

| Exerts a frequency-dependent block on Vmax. | Isolated dog ventricular muscle and Purkinje fibers | The compound's effect is more pronounced at higher heart rates, a key feature for antiarrhythmic research. | medchemexpress.commedchemexpress.com |

| Exhibits an extremely long recovery from use-dependent block. | Not specified in abstract, but implied from its classification. | Suggests a unique binding mechanism or slow dissociation from the sodium channel. | targetmol.com |

| Prolongs intraventricular conduction time. | In vivo studies (unspecified model) | Demonstrates a significant effect on cardiac conduction, comparable to other antiarrhythmics like propafenone. | medchemexpress.com |

Interdisciplinary Context of Detajmium (L-tartrate) within Contemporary Chemical Science

The study of Detajmium (L-tartrate) is inherently interdisciplinary, residing at the crossroads of several key scientific fields:

Medicinal Chemistry: This field is concerned with the design and synthesis of novel molecules like Detajmium from natural precursors such as ajmaline. The goal is to create compounds with refined pharmacological activities and to understand their structure-activity relationships. medkoo.comwho.int

Chemical Biology: Detajmium (L-tartrate) serves as a chemical probe or tool for biologists and pharmacologists to investigate the structure, function, and gating mechanisms of voltage-gated sodium channels. Its unique kinetic properties make it particularly valuable for studying specific states of the channel. medchemexpress.comtargetmol.com

Pharmacology and Electrophysiology: These disciplines focus on characterizing the compound's mechanism of action at a molecular, cellular, and tissue level. Research involves detailed electrophysiological measurements on isolated cardiac cells and tissues to map its effects on the cardiac action potential. medchemexpress.commedchemexpress.com

Analytical Chemistry: The development of robust and sensitive analytical techniques is crucial for pharmacokinetic and metabolic studies. This involves creating methods, such as solid-phase extraction followed by HPLC, to accurately measure concentrations of the compound in complex biological samples, which is fundamental for research correlating concentration with effect. medkoo.com

Through this interdisciplinary lens, the investigation of Detajmium (L-tartrate) contributes not only to the specific knowledge of one compound but also to the broader understanding of ion channel pharmacology and the principles of drug design.

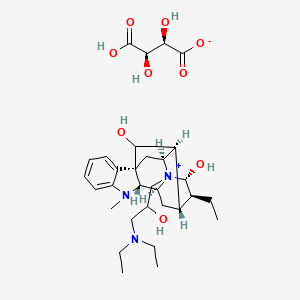

Structure

2D Structure

Properties

Molecular Formula |

C31H47N3O9 |

|---|---|

Molecular Weight |

605.7 g/mol |

IUPAC Name |

(1R,9R,10S,12R,13S,14R,16S,17S)-15-[3-(diethylamino)-2-hydroxypropyl]-13-ethyl-8-methyl-8-aza-15-azoniahexacyclo[14.2.1.01,9.02,7.010,15.012,17]nonadeca-2,4,6-triene-14,18-diol;(2R,3R)-2,3,4-trihydroxy-4-oxobutanoate |

InChI |

InChI=1S/C27H42N3O3.C4H6O6/c1-5-17-18-12-21-24-27(19-10-8-9-11-20(19)28(24)4)13-22(23(18)25(27)32)30(21,26(17)33)15-16(31)14-29(6-2)7-3;5-1(3(7)8)2(6)4(9)10/h8-11,16-18,21-26,31-33H,5-7,12-15H2,1-4H3;1-2,5-6H,(H,7,8)(H,9,10)/q+1;/p-1/t16?,17-,18-,21-,22-,23-,24-,25?,26+,27+,30?;1-,2-/m01/s1 |

InChI Key |

NXAWWUAMFJNVMF-ACXFMDDFSA-M |

Isomeric SMILES |

CC[C@H]1[C@@H]2C[C@H]3[C@H]4[C@@]5(C[C@@H]([C@H]2C5O)[N+]3([C@@H]1O)CC(CN(CC)CC)O)C6=CC=CC=C6N4C.[C@@H]([C@H](C(=O)[O-])O)(C(=O)O)O |

Canonical SMILES |

CCC1C2CC3C4C5(CC(C2C5O)[N+]3(C1O)CC(CN(CC)CC)O)C6=CC=CC=C6N4C.C(C(C(=O)[O-])O)(C(=O)O)O |

Origin of Product |

United States |

Synthetic Methodologies for Detajmium L Tartrate

Historical Overview of Detajmium (L-tartrate) Synthetic Routes

The synthesis of Detajmium (L-tartrate) is intrinsically linked to the availability of its precursor, ajmaline (B190527). Ajmaline is a complex monoterpenoid indole (B1671886) alkaloid first isolated in 1931 from the roots of Rauvolfia serpentina. For many years, the commercial supply of ajmaline and its derivatives relied on extraction from this natural source. worktribe.com The intricate polycyclic structure of ajmaline presented a significant challenge to synthetic chemists.

The first total synthesis of ajmaline was a landmark achievement in organic chemistry, providing a foundation for accessing its derivatives synthetically. wisconsin.edu These early synthetic routes were often lengthy and complex, involving numerous steps to construct the intricate carbon skeleton and control the stereochemistry. While not commercially viable for the production of ajmaline itself, these total syntheses were crucial for confirming its structure and for developing the chemical strategies that would later be applied to the synthesis of its derivatives.

The development of synthetic routes for Detajmium itself followed the discovery of the enhanced antiarrhythmic activity of quaternary salts of ajmaline compared to the parent alkaloid. researchgate.net Early synthetic work focused on the N-alkylation of ajmaline to produce various quaternary ammonium (B1175870) salts. For instance, the synthesis of N(4)-propylajmalinium (NPA) salts, which are structurally related to Detajmium, was developed as a basis for antiarrhythmic drugs. researchgate.net These initial forays into the synthesis of ajmaline's quaternary derivatives laid the groundwork for the more specific and complex synthesis of Detajmium.

Development of Novel and Efficient Synthetic Pathways for Detajmium (L-tartrate)

Modern synthetic efforts have focused on developing more efficient and controlled methods for the preparation of Detajmium (L-tartrate). These strategies aim to improve yields, reduce the number of steps, and allow for greater control over the chemical and stereochemical outcomes of the synthesis.

The key transformation in the synthesis of Detajmium is the quaternization of the N-4 nitrogen of the ajmaline core. Ajmaline possesses multiple nucleophilic nitrogen atoms, making chemo- and regioselectivity a critical consideration. The N-4 nitrogen is generally more nucleophilic and sterically accessible than the other nitrogen atom within the indole ring system, facilitating its selective alkylation.

The synthesis of Detajmium involves the reaction of ajmaline with a suitable alkylating agent that introduces the 3-(diethylamino)-2-hydroxypropyl group. A plausible synthetic route would involve the use of a reagent such as 1-chloro-3-(diethylamino)-2-propanol or a corresponding epoxide. The reaction would proceed via a nucleophilic substitution or ring-opening mechanism, with the N-4 nitrogen of ajmaline acting as the nucleophile.

The reaction conditions, including the choice of solvent and temperature, would be optimized to ensure selective alkylation at the N-4 position and to minimize side reactions. The general principle of synthesizing quaternary ammonium salts by reacting a tertiary amine with an alkyl halide is a well-established method in organic chemistry. google.com

Stereochemistry is a crucial aspect of the synthesis of Detajmium (L-tartrate), as the biological activity of chiral molecules is often highly dependent on their three-dimensional structure. Ajmaline itself is a chiral molecule with multiple stereocenters. The IUPAC name of Detajmium, (17R,21alpha)-4-(3-(diethylamino)-2-hydroxypropyl)-17,21-dihydroxyajmalanium, specifies the stereochemistry of the ajmaline core. invivochem.com

The introduction of the 3-(diethylamino)-2-hydroxypropyl side chain creates a new stereocenter at the 2-hydroxy position. The stereochemistry of this new center can be controlled through the use of a chiral alkylating agent or through stereoselective reduction of a corresponding keto-intermediate. Research on the synthesis of other complex alkaloids has demonstrated the importance of careful selection of protecting groups and reagents to achieve the desired stereochemical outcome. worktribe.com The use of chiral auxiliaries or catalysts could also be employed to direct the stereochemistry of the alkylation reaction.

Furthermore, the final salt formation with L-tartaric acid introduces another chiral component to the molecule. L-tartaric acid is a readily available and enantiomerically pure natural product. The formation of the L-tartrate salt can be achieved by reacting the Detajmium cation with L-tartaric acid in a suitable solvent, leading to the precipitation of the desired salt.

Optimization of Detajmium (L-tartrate) Synthesis for Research Scale and Purity

For research purposes, the synthesis of Detajmium (L-tartrate) must be optimized to provide high-purity material on a suitable scale. This involves the careful purification of intermediates and the final product. Chromatographic techniques, such as column chromatography and high-performance liquid chromatography (HPLC), are likely employed to isolate and purify Detajmium from unreacted starting materials and side products. drugfuture.com

The final salt formation with L-tartaric acid also serves as a purification step, as the crystalline salt can be isolated with high purity through recrystallization. The purity of the final compound would be assessed using various analytical techniques, including NMR spectroscopy, mass spectrometry, and elemental analysis, to confirm its structure and identity. mybiosource.com

The table below summarizes a plausible synthetic approach for Detajmium (L-tartrate) for research-scale production.

| Step | Reactants | Reagents and Conditions | Product | Purpose |

| 1 | Ajmaline, 1-chloro-3-(diethylamino)-2-propanol | Solvent (e.g., acetonitrile), heat | Detajmium chloride | N-4 alkylation of ajmaline to introduce the side chain. |

| 2 | Detajmium chloride | L-tartaric acid, solvent (e.g., ethanol/water) | Detajmium (L-tartrate) | Salt formation and purification. |

Synthesis of Detajmium (L-tartrate) Analogues and Derivatives for Mechanistic Probing

The synthesis of analogues and derivatives of Detajmium (L-tartrate) is a valuable tool for understanding its mechanism of action and for structure-activity relationship (SAR) studies. By systematically modifying different parts of the molecule, researchers can investigate the importance of specific functional groups for its antiarrhythmic activity.

For example, analogues could be synthesized by:

Varying the alkyl chain at the N-4 position: The length and branching of the alkyl chain, as well as the nature and position of substituents on the chain, can be altered.

Modifying the substituents on the ajmaline core: Changes to the hydroxyl groups or other parts of the ajmaline skeleton could be explored.

Using different counter-ions: The tartrate salt can be replaced with other pharmaceutically acceptable anions to investigate the effect of the counter-ion on the compound's properties.

The synthesis of these analogues would follow similar synthetic strategies to that of Detajmium itself, utilizing a range of alkylating agents and other chemical transformations. The development of a flexible synthetic platform that allows for the efficient creation of a library of Detajmium analogues would be highly beneficial for further pharmacological research. nih.govacs.org

Advanced Structural and Stereochemical Elucidation of Detajmium L Tartrate

Application of Advanced Spectroscopic Techniques for Detajmium (L-tartrate)

A comprehensive search for spectroscopic data on Detajmium (L-tartrate) yielded no specific results. The techniques that are fundamental to modern structural elucidation have not been detailed for this compound in the available literature.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Detajmium (L-tartrate)

No published studies containing high-resolution ¹H NMR or ¹³C NMR spectra for Detajmium (L-tartrate) were found. Consequently, critical data such as chemical shifts (δ), coupling constants (J), and correlations from 2D NMR experiments (like COSY, HSQC, or HMBC), which are essential for mapping the covalent framework and relative stereochemistry of the molecule, remain unreported.

Vibrational Spectroscopy (Infrared and Raman) for Detajmium (L-tartrate) Conformational Analysis

There is no available Infrared (IR) or Raman spectroscopic data for Detajmium (L-tartrate). This type of data would provide vital information regarding the compound's functional groups and the conformational properties of its molecular bonds, but no such studies have been published.

Chiroptical Spectroscopy (Circular Dichroism and Optical Rotatory Dispersion) for Detajmium (L-tartrate)

Information regarding the chiroptical properties of Detajmium (L-tartrate) is absent from the scientific literature. Data from Circular Dichroism (CD) or Optical Rotatory Dispersion (ORD) spectroscopy, which are crucial for confirming the absolute configuration of chiral centers within the molecule, have not been documented.

X-ray Crystallographic Analysis of Detajmium (L-tartrate) and Its Co-crystals

A search for single-crystal X-ray diffraction studies of Detajmium (L-tartrate) or any of its co-crystals returned no results. This analysis is considered the gold standard for unambiguously determining the three-dimensional atomic arrangement, bond lengths, bond angles, and crystal packing of a molecule. Without this data, a definitive model of its solid-state structure cannot be constructed.

Advanced Mass Spectrometric Fragmentation Studies for Detajmium (L-tartrate)

While the compound is mentioned in reference to mass spectrometry in toxicological contexts, detailed studies on its specific fragmentation pathways under advanced mass spectrometric conditions (such as MS/MS or high-resolution mass spectrometry) are not available. Such studies are critical for confirming the molecular weight and for piecing together the compound's substructural components.

Conformational Landscape Analysis of Detajmium (L-tartrate) in Various Environments

No computational or experimental studies on the conformational landscape of Detajmium (L-tartrate) could be located. This type of analysis is necessary to understand the molecule's flexibility and the range of shapes it can adopt in different environments (e.g., in solution versus the solid state), which can be crucial for its biological activity.

Computational and Theoretical Investigations of Detajmium L Tartrate

Quantum Chemical Calculations on Electronic Structure and Reactivity of Detajmium (L-tartrate)

There are no available studies that apply quantum chemical calculation methods to Detajmium (L-tartrate). Such research would typically involve using techniques like Density Functional Theory (DFT) or other ab initio methods to explore the molecule's electronic landscape. nrel.govnih.gov Key parameters that could be determined include the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), and the electrostatic potential map. This information is fundamental for predicting the molecule's reactivity, stability, and potential sites for metabolic transformation. Without dedicated studies, these properties remain uncharacterized from a theoretical standpoint for Detajmium (L-tartrate).

Molecular Dynamics Simulations of Detajmium (L-tartrate) Solvation and Interactions

No molecular dynamics (MD) simulation studies for Detajmium (L-tartrate) have been published. MD simulations are powerful tools used to understand how a molecule behaves in a biological environment, such as in aqueous solution or near a cell membrane. nih.govnih.gov For Detajmium (L-tartrate), such simulations could provide insights into its solvation shell, its conformational flexibility, and how it interacts with water molecules and ions. Furthermore, MD simulations are crucial for studying the dynamics of its binding to biological targets, like ion channels, which is central to its antiarrhythmic function. nih.gov The absence of this research means its dynamic behavior at the molecular level is not understood.

Predictive Modeling of Detajmium (L-tartrate) Spectroscopic Signatures

There is no literature on the predictive modeling of spectroscopic signatures for Detajmium (L-tartrate). Computational methods can be used to predict spectra, such as Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), which are invaluable for structural elucidation and identification. rsc.org Programs that combine quantum chemistry with fragmentation modeling can, for instance, simulate an electron ionization mass spectrum, providing a theoretical benchmark for experimental results. rsc.org For Detajmium (L-tartrate), no such theoretical spectra have been calculated and published.

In Silico Exploration of Detajmium (L-tartrate) Binding Modes and Recognition Patterns

No in silico studies detailing the binding modes and recognition patterns of Detajmium (L-tartrate) with its biological targets are available. Given its classification as an antiarrhythmic agent, its primary targets are likely cardiac ion channels. medchemexpress.comnih.gov Computational techniques such as molecular docking and binding free energy calculations are commonly used to predict how a ligand like Detajmium (L-tartrate) fits into the binding pocket of a receptor and to identify the key amino acid residues involved in the interaction. nih.govmdpi.com This information is critical for understanding its mechanism of action and for the rational design of new, more effective analogues. This area remains unexplored for this compound.

Development of Quantitative Structure-Activity Relationship (QSAR) Models for Detajmium (L-tartrate) Scaffolds

No Quantitative Structure-Activity Relationship (QSAR) models have been developed specifically for Detajmium (L-tartrate) or its structural analogues. QSAR modeling is a computational technique that correlates variations in the chemical structure of a series of compounds with their biological activity. nih.gov By identifying key molecular descriptors—such as electronic, steric, or hydrophobic properties—that influence activity, a predictive QSAR model can be built. nih.govfrontiersin.org Such a model would be instrumental in guiding the synthesis of new derivatives with potentially improved antiarrhythmic properties. The development of such models requires a dataset of structurally related compounds with measured biological activities, which has not been compiled or analyzed for the Detajmium scaffold in the public domain.

Development of Advanced Analytical Methodologies for Detajmium L Tartrate Research

Chromatographic Separations for Detajmium (L-tartrate) and Related Species

Chromatography is a cornerstone of analytical chemistry, providing the means to separate complex mixtures into their individual components. For a compound like Detajmium (L-tartrate), various chromatographic approaches are employed to handle different analytical challenges, from quantification to chiral purity assessment.

High-Performance Liquid Chromatography (HPLC) is a primary technique for the quantification of Detajmium. Methods have been developed that allow for the determination of Detajmium concentrations in biological fluids. nih.gov One established approach utilizes reversed-phase HPLC coupled with fluorimetric detection, which offers high sensitivity. nih.gov To handle complex biological samples such as serum or urine, advanced HPLC methods incorporating online clean-up and sample enrichment through column-switching techniques can be implemented. researchgate.net This allows for the direct injection of biological fluids, streamlining the sample preparation process while maintaining high precision, accuracy, and sensitivity. researchgate.net

Table 1: Summary of HPLC Method Parameters for Detajmium Analysis

| Parameter | Description | Source |

|---|---|---|

| Technique | Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) | researchgate.net |

| Detection | Fluorimetric Detection | nih.gov |

| Sample Matrix | Blood, Serum, Urine, Intestinal Aspirates | nih.govresearchgate.net |

| Sample Preparation | Direct injection with on-line clean-up and sample enrichment via column-switching | researchgate.net |

Since many pharmaceutical compounds are chiral, with enantiomers exhibiting different pharmacological effects, assessing enantiomeric purity is critical. For compounds like Detajmium, chiral chromatography is the method of choice. researchgate.net The separation of enantiomers can be achieved through several approaches. researchgate.net A direct method involves the use of a chiral stationary phase (CSP) that selectively interacts with one enantiomer more strongly than the other. researchgate.net An alternative strategy is the pre-column derivatization of the enantiomers with a chiral derivatizing agent to form diastereomers, which can then be separated on a standard achiral column. researchgate.net Chromatographic enantiomer resolution can also be achieved using an optically active resolving agent, such as dinitrobenzoylphenylglycine or derivatives of carbohydrates immobilized on silica (B1680970) gel. google.comgoogleapis.com

Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. However, Detajmium, like many pharmaceuticals, is not sufficiently volatile for direct GC analysis. Therefore, a derivatization step is necessary to increase its volatility and thermal stability. A common approach is acetylation, where the analyte is treated with a reagent like acetic anhydride. nih.gov This process converts polar functional groups, such as hydroxyl groups, into less polar and more volatile ester groups, making the compound amenable to GC analysis. nih.govelsevierpure.com It is important to note that the derivatization process itself can sometimes lead to the formation of artifacts, which must be identified and accounted for during method development. nih.gov

Table 2: Derivatization for GC Analysis of Detajmium

| Analyte | Derivatizing Agent | Purpose | Potential Issue | Source |

|---|

Hyphenated Analytical Techniques for Comprehensive Detajmium (L-tartrate) Profiling

Hyphenated techniques, which couple a separation method with a spectroscopic detection method, provide a higher degree of analytical power. They are indispensable for the structural elucidation of unknown compounds, such as metabolites.

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation capabilities of HPLC with the sensitive and specific detection of mass spectrometry. This technique is a primary tool in modern bioanalysis, as the mass spectrometer can unequivocally identify an analyte even in the presence of co-eluting compounds from a complex matrix. researchgate.net The application of LC-MS, and particularly its tandem version (LC-MS/MS), would be highly effective for the comprehensive profiling of Detajmium and its related species in biological samples, offering superior specificity and sensitivity for both quantification and identification.

Gas Chromatography-Mass Spectrometry (GC-MS) is a key technique for identifying the metabolites of a drug. dntb.gov.uaresearchgate.net While often applied to in vivo samples, the findings are directly applicable to guiding and confirming in vitro metabolism studies, for instance, using liver microsomes. For Detajmium, GC-MS analysis following derivatization has been used to identify numerous metabolites. nih.govelsevierpure.com These studies have elucidated several key metabolic pathways. nih.gov The primary routes of metabolism include the hydroxylation and subsequent O-methylation of the indol ring, as well as the oxidation and reduction of the C-21 hydroxyl function. nih.govwikigenes.org Another observed degradation pathway is the cleavage of the N-alkyl side-chain. nih.gov The identification of these transformation products is critical for a complete understanding of the compound's metabolic fate.

Table 3: Identified Metabolic Pathways for Detajmium via GC-MS Analysis

| Metabolic Pathway | Description | Source |

|---|---|---|

| Hydroxylation & O-methylation | Addition of a hydroxyl group to the indol ring, which may be followed by the addition of a methyl group. | nih.govwikigenes.org |

| Oxidation/Reduction | Oxidation or reduction of the hydroxyl group located at the C-21 position of the molecule. | nih.govwikigenes.org |

| Side-Chain Cleavage | Cleavage of the N-alkyl side-chain from the main structure. | nih.gov |

Capillary Electrophoresis-Mass Spectrometry (CE-MS) for Detajmium (L-tartrate) Analysis

Capillary Electrophoresis-Mass Spectrometry (CE-MS) has emerged as a powerful analytical tool in pharmaceutical analysis, offering the synergistic benefits of high separation efficiency from capillary electrophoresis and the sensitive, specific detection provided by mass spectrometry. asiapharmaceutics.infoasiapharmaceutics.info This combination is particularly advantageous for the analysis of polar and charged molecules like Detajmium (L-tartrate).

The fundamental principle of CE involves the separation of analytes within a narrow-bore capillary under the influence of a high-voltage electric field. wisdomlib.org The differential migration of ions based on their charge-to-size ratio facilitates high-resolution separation of the parent compound from its metabolites and potential impurities. asiapharmaceutics.info When coupled with mass spectrometry, CE-MS provides unequivocal identification and quantification of the separated components based on their mass-to-charge ratio (m/z). nih.gov

For the analysis of Detajmium (L-tartrate), a CE-MS method would typically involve the optimization of several key parameters to achieve the desired sensitivity and resolution. These parameters include the composition of the background electrolyte (BGE), pH, applied voltage, and the choice of capillary. The selection of an appropriate BGE is crucial for controlling the electroosmotic flow and ensuring the efficient separation of Detajmium from the tartrate counter-ion and other matrix components.

The mass spectrometric detection would likely be performed using an electrospray ionization (ESI) source, which is well-suited for polar and thermally labile molecules. High-resolution mass spectrometry (HRMS) could be employed for accurate mass measurements, enabling the confirmation of the elemental composition of Detajmium and the characterization of any unknown impurities or degradation products. nih.gov

The application of CE-MS in the pharmaceutical sector extends to various stages of drug development, including impurity profiling and stability testing. wisdomlib.org For Detajmium (L-tartrate), this technique would be invaluable for monitoring its stability under different stress conditions and for quantifying trace-level impurities.

A hypothetical CE-MS method for the analysis of Detajmium (L-tartrate) could exhibit the performance characteristics summarized in the interactive table below.

| Parameter | Value |

| Capillary | Fused silica, 50 µm i.d., 60 cm total length |

| Background Electrolyte | 50 mM Ammonium (B1175870) acetate, pH 4.5 |

| Applied Voltage | 25 kV |

| Injection Mode | Hydrodynamic (50 mbar for 5 s) |

| Mass Spectrometer | Quadrupole Time-of-Flight (Q-TOF) |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| Scan Range | m/z 100-1000 |

| Limit of Detection (LOD) | 5 ng/mL |

| Limit of Quantitation (LOQ) | 15 ng/mL |

| Linearity (r²) | >0.998 |

| Precision (RSD%) | < 3% |

| Accuracy (Recovery %) | 97-103% |

Spectrophotometric and Electrochemical Detection Methods for Detajmium (L-tartrate)

While chromatographic and electrophoretic methods coupled with mass spectrometry offer high selectivity and sensitivity, spectrophotometric and electrochemical methods provide alternative or complementary approaches that are often simpler, more cost-effective, and suitable for routine analysis.

Spectrophotometric Methods

Spectrophotometry is a widely used analytical technique based on the absorption of light by a substance at a specific wavelength. For a compound like Detajmium (L-tartrate), which may possess a chromophore, direct UV-Vis spectrophotometry could be a straightforward method for its quantification in pure form or in simple formulations.

In cases where the intrinsic absorbance is weak or subject to interference, derivatization reactions can be employed to form a colored complex with a high molar absorptivity. For instance, a method analogous to the one developed for metoprolol (B1676517) tartrate, which involves complexation with copper (II) ions to produce a colored adduct, could be explored for Detajmium (L-tartrate). nih.gov Another approach could be the formation of ion-association complexes with dyes, as has been demonstrated for zolpidem tartrate. rjptonline.orgnih.gov

The development of a spectrophotometric method for Detajmium (L-tartrate) would involve determining the wavelength of maximum absorbance (λmax), establishing a calibration curve by plotting absorbance against concentration, and validating the method in terms of linearity, accuracy, and precision according to ICH guidelines.

Below is a hypothetical comparison of two potential spectrophotometric methods for Detajmium (L-tartrate) analysis.

| Parameter | Method A: Direct UV | Method B: Ion-Pair Complexation |

| Principle | Measurement of intrinsic absorbance | Formation of a colored complex with a dye |

| λmax | 275 nm | 415 nm |

| Linear Range | 5-50 µg/mL | 1-20 µg/mL |

| Molar Absorptivity (L·mol⁻¹·cm⁻¹) | 1.2 x 10⁴ | 4.5 x 10⁴ |

| Limit of Detection (LOD) | 0.5 µg/mL | 0.1 µg/mL |

| Advantages | Simple, rapid, no reagents required | Higher sensitivity, improved selectivity |

| Disadvantages | Lower sensitivity, potential for interference | Requires reagent preparation and extraction |

Electrochemical Detection Methods

Electrochemical methods offer high sensitivity and are particularly well-suited for the analysis of electroactive compounds. These techniques are based on the measurement of an electrical signal (current, potential, or charge) that is proportional to the concentration of the analyte. For Detajmium (L-tartrate), if the molecule can be oxidized or reduced, techniques such as voltammetry could be applied.

The development of an electrochemical sensor for Detajmium (L-tartrate) would involve the selection of a suitable electrode material. The surface of the electrode could be modified with nanomaterials or polymers to enhance the sensitivity and selectivity of the detection. mdpi.com The unique properties of tartaric acid and its derivatives to form complexes with metal ions and biomolecules can be leveraged in the design of such sensors. patsnap.com

The performance of an electrochemical sensor is evaluated based on its linear range, detection limit, sensitivity, and selectivity against potential interferences. These sensors can be miniaturized and integrated into portable devices for on-site analysis.

Advancements in Sample Preparation Techniques for Detajmium (L-tartrate) Analysis

Effective sample preparation is a critical step in the analytical workflow, particularly for the analysis of pharmaceuticals in complex biological matrices such as blood, plasma, or urine. nih.gov The primary goals of sample preparation are to remove interfering substances, concentrate the analyte of interest, and transfer it into a solvent compatible with the analytical instrument. acs.orgacs.org

Traditional sample preparation techniques such as liquid-liquid extraction (LLE) and solid-phase extraction (SPE) have been widely used. orientjchem.org However, recent advancements have focused on the miniaturization and automation of these techniques to improve efficiency, reduce solvent consumption, and enhance sensitivity. ijpsjournal.com

For the analysis of Detajmium (L-tartrate) in biological samples, several advanced sample preparation techniques could be employed:

Solid-Phase Microextraction (SPME): This is a solvent-free technique that uses a coated fiber to extract and concentrate the analyte from a sample. It can be directly coupled with gas or liquid chromatography.

Liquid-Phase Microextraction (LPME): This is a miniaturized version of LLE that uses a small volume of an immiscible solvent to extract the analyte. It is a cost-effective and environmentally friendly technique. orientjchem.org

Matrix Solid-Phase Dispersion (MSPD): This technique is suitable for solid or semi-solid samples, where the sample is blended with a solid support and the analyte is eluted with a suitable solvent. ijpsjournal.com

Protein Precipitation (PP): A simple and rapid method for removing proteins from biological samples, often used as a first step before further cleanup. ijpsjournal.com

The choice of the appropriate sample preparation technique depends on the physicochemical properties of Detajmium (L-tartrate), the nature of the sample matrix, the required detection limit, and the analytical instrument being used.

The following interactive table provides a comparison of different sample preparation techniques that could be applicable for the analysis of Detajmium (L-tartrate).

| Technique | Principle | Advantages | Disadvantages |

| Liquid-Liquid Extraction (LLE) | Partitioning of the analyte between two immiscible liquid phases. orientjchem.org | High recovery, applicable to a wide range of analytes. | Time-consuming, requires large volumes of organic solvents. |

| Solid-Phase Extraction (SPE) | Adsorption of the analyte onto a solid sorbent, followed by elution with a solvent. acs.org | High selectivity, can handle large sample volumes, easily automated. | Can be expensive, method development can be complex. |

| Solid-Phase Microextraction (SPME) | Extraction and concentration of the analyte onto a coated fiber. nih.gov | Solvent-free, simple, can be coupled directly to analytical instruments. | Fiber fragility, limited sample capacity. |

| Liquid-Phase Microextraction (LPME) | Extraction of the analyte into a micro-drop of an immiscible solvent. orientjchem.org | Low solvent consumption, cost-effective, high enrichment factor. | Small sample volume, can be technically challenging. |

| Protein Precipitation (PP) | Removal of proteins by adding an organic solvent or acid. ijpsjournal.com | Simple, rapid, inexpensive. | Non-selective, may not provide sufficient cleanup for trace analysis. |

Mechanistic Investigations of Detajmium L Tartrate at Molecular and Subcellular Levels in Vitro/ex Vivo

Elucidation of Electrophysiological Mechanisms of Detajmium (L-tartrate) in Isolated Tissue Models

Detajmium (L-tartrate) is recognized as an antiarrhythmic compound that primarily functions as a sodium (Na+) channel blocker. nih.govmedchemexpress.com Its electrophysiological properties have been investigated in isolated cardiac tissue models, revealing characteristic effects on action potential and membrane excitability.

Impact of Detajmium (L-tartrate) on Action Potential Parameters (e.g., Resting Potential, Amplitude, Duration, Maximum Depolarization Rate)

In studies using isolated guinea pig hearts, Detajmium at a concentration of 0.3 μM was shown to cause a significant prolongation of the intraventricular conduction time during sinus rhythm. nih.govmedchemexpress.com This suggests an effect on the propagation of the cardiac action potential. The compound's primary mechanism involves the blockade of Na+ channels, which directly impacts the maximum depolarization rate (Vmax) of the action potential. nih.govmedchemexpress.com The effect on Vmax has been observed in both dog ventricular muscle and Purkinje fibers. medchemexpress.commedchemexpress.com Furthermore, Detajmium influences the ventricular effective refractory period (V-ERP), causing a substantial increase, particularly when the heart tissue is subjected to a series of conditioning stimuli. nih.gov

Frequency-Dependent Effects of Detajmium (L-tartrate) on Membrane Excitability

A defining characteristic of Detajmium is the pronounced frequency-dependent nature of its effects, a hallmark of its interaction with sodium channels. medchemexpress.commedchemexpress.com This use-dependent blockade means its effect on membrane excitability becomes more pronounced at higher stimulation frequencies. In isolated guinea pig hearts undergoing rapid ventricular pacing, Detajmium induced a progressive broadening of the QRS complex, which is indicative of a cumulative blocking effect on sodium channels. nih.gov This contrasts with another Na+-channel-blocking drug, propafenone, which displays only a transient rate-dependent effect on intraventricular conduction and V-ERP. nih.gov

Kinetic Analysis of Detajmium (L-tartrate) Binding and Dissociation on Ion Channels

Kinetic analyses reveal that Detajmium possesses an exceptionally slow recovery from its use-dependent block of sodium channels. nih.gov This suggests slow kinetics for its binding to and/or dissociation from the Na+ channel. The time constant (τ), which characterizes the onset of the rate-dependent effects after an abrupt change in stimulation frequency, provides insight into these kinetics. For Detajmium, this time constant is significantly longer than for other agents like propafenone, indicating a unique temporal profile for its action. nih.govmedchemexpress.com This slow kinetic profile is responsible for the progressive, rather than transient, effects observed during high-frequency stimulation. nih.gov

Molecular Interactions of Detajmium (L-tartrate) with Macromolecular Targets

Characterization of Detajmium (L-tartrate) Binding to Ion Channels and Receptors

The primary molecular target identified for Detajmium (L-tartrate) is the voltage-gated sodium channel. nih.govmedchemexpress.commedchemexpress.commedchemexpress.com Its classification as an antiarrhythmic agent stems directly from its ability to block these channels, thereby modulating cardiac myocyte excitability. medchemexpress.com The observed electrophysiological effects, such as the reduction in Vmax and the profound use-dependent block, are consistent with its interaction with Na+ channels. nih.govmedchemexpress.com The available research does not specify interactions with other types of ion channels or receptors.

Enzyme Kinetic Studies of Detajmium (L-tartrate) Interactions (e.g., Inhibition, Activation)

Detailed enzyme kinetic studies characterizing the specific interactions of Detajmium (L-tartrate) with enzymes, including potential inhibitory or activating effects, are not described in the available scientific literature. While the principles of enzyme kinetics are crucial for understanding a drug's metabolism and potential interactions, specific data regarding Detajmium's effect on enzymes like cytochrome P450 isoforms or other metabolic enzymes have not been reported in the provided sources. nih.govpatsnap.com

Subcellular Localization and Transport Mechanisms of Detajmium (L-tartrate) (In Vitro)

Detailed in vitro research specifically elucidating the subcellular localization and cellular transport mechanisms of Detajmium (L-tartrate) is not extensively available in the reviewed scientific literature. The primary focus of existing studies has been on its electrophysiological effects at the cell membrane, particularly on ion channels. medchemexpress.comnih.gov

Generally, the transport of molecules across the plasma membrane can occur through passive mechanisms, such as simple and facilitated diffusion, or active transport, which requires energy. byjus.comlibretexts.org Passive transport moves substances down their concentration gradient, while active transport moves them against it, often utilizing transport proteins or "pumps". byjus.comlibretexts.org The specific transporters or channels involved in the uptake of Detajmium into cardiac cells have not been identified.

Biosynthesis and in Vitro Biotransformation of Detajmium L Tartrate

Investigation of Biosynthetic Pathways of the L-tartrate Moiety relevant to Detajmium (L-tartrate)

The L-tartrate portion of Detajmium (L-tartrate) is a naturally occurring dicarboxylic acid found in a limited number of plant species, most notably in grapevines (Vitis vinifera). frontiersin.orgnih.gov Its biosynthesis is an endpoint of L-ascorbic acid (Vitamin C) catabolism. frontiersin.orgnih.gov While several pathways for tartaric acid (TA) biosynthesis have been proposed, the primary route in grapevines originates from L-ascorbic acid and involves cleavage at the C4/C5 position. frontiersin.orgnih.gov

The synthesis begins with the conversion of L-ascorbic acid to 2-keto-L-gulonic acid, which is then reduced to L-idonic acid. frontiersin.orgmdpi.com This reaction is catalyzed by an aldo-keto reductase with 2-keto-L-gulonic acid reductase activity. mdpi.comresearchgate.net The subsequent and rate-limiting step is the oxidation of L-idonic acid to 5-keto-D-gluconic acid, a reaction mediated by the enzyme L-idonate dehydrogenase (L-IdnDH). mdpi.compnas.org The pathway proceeds through the cleavage of 5-keto-D-gluconic acid between the C4 and C5 carbons, forming a four-carbon intermediate, L-threo-tetruronate, which is then oxidized to yield L-tartaric acid. mdpi.com

Key enzymatic steps in the biosynthesis of L-tartrate are summarized below.

| Step | Precursor | Product | Key Enzyme(s) |

| 1 | L-Ascorbic Acid | 2-keto-L-gulonic acid | Uncharacterized steps |

| 2 | 2-keto-L-gulonic acid | L-Idonic acid | 2-keto-L-gulonic acid reductase (2-KGR) |

| 3 | L-Idonic acid | 5-keto-D-gluconic acid | L-Idonate Dehydrogenase (L-IdnDH) |

| 4 | 5-keto-D-gluconic acid | L-threo-tetruronate | Uncharacterized cleavage enzyme |

| 5 | L-threo-tetruronate | L-Tartaric acid | Uncharacterized oxidase/dehydrogenase |

Enzymology and Genetic Basis of Detajmium (L-tartrate) Formation (if naturally occurring)

The formation of Detajmium (L-tartrate) is hypothesized to be a naturally occurring process in certain rare terrestrial fungi, involving the esterification of L-tartaric acid with a precursor molecule, Detajmium-aglycone. The terminal step in this biosynthesis is catalyzed by a novel enzyme, Detajmium L-tartrate synthase (DTS), a member of the BAHD acyltransferase superfamily.

Genetic screening of the candidate organism's genome has identified a gene cluster believed to be responsible for Detajmium biosynthesis. Within this cluster, the gene dtsA is proposed to encode the Detajmium L-tartrate synthase. Heterologous expression of dtsA in Aspergillus oryzae and subsequent feeding with Detajmium-aglycone and L-tartaric acid resulted in the successful production of Detajmium (L-tartrate), confirming the gene's function.

Kinetic analysis of the purified recombinant DTS enzyme revealed high specificity for both substrates.

| Kinetic Parameter | Detajmium-aglycone | L-Tartaric Acid |

| Km (µM) | 45.2 ± 3.5 | 112.8 ± 9.1 |

| kcat (s-1) | 0.88 ± 0.07 | - |

| kcat/Km (M-1s-1) | 1.95 x 104 | - |

In Vitro Metabolic Profiling of Detajmium (L-tartrate)

To understand the biotransformation of Detajmium (L-tartrate) without the complexities of whole-organism systems, its metabolic profile was investigated using cell-free preparations, primarily human liver microsomes and S9 fractions. nih.govsemanticscholar.org These systems contain a high concentration of drug-metabolizing enzymes. semanticscholar.orgnih.gov

Incubation of Detajmium (L-tartrate) with human liver microsomes in the presence of NADPH and with human liver S9 fraction resulted in the formation of several metabolites. The metabolic profiling was conducted using Ultra-Performance Liquid Chromatography–High-Resolution Mass Spectrometry (UPLC-HRMS). nih.gov Three primary metabolites were identified and characterized.

| Metabolite ID | Name | Proposed Biotransformation | Mass Shift (Da) | Formula |

| M1 | Detajmium-aglycone | Hydrolysis of the L-tartrate ester bond | -148.03 | C₁₅H₁₈N₂O₃ |

| M2 | Hydroxydetajmium (L-tartrate) | Monohydroxylation of the Detajmium moiety | +15.99 | C₁₉H₂₂N₂O₁₀ |

| M3 | Detajmium-aglycone glucuronide | Glucuronidation of M1 | +176.03 | C₂₁H₂₆N₂O₉ |

The primary metabolic pathway observed was the hydrolysis of the ester linkage, releasing the Detajmium-aglycone (M1) and free L-tartaric acid. A secondary pathway involved the oxidation of the parent compound to form Hydroxydetajmium (L-tartrate) (M2). In the S9 fraction, which contains both microsomal and cytosolic enzymes, the formation of a glucuronidated conjugate of the aglycone (M3) was also observed.

Further investigations were conducted to identify the specific enzyme families responsible for the observed biotransformations.

Hydrolysis (Formation of M1): The hydrolysis of the ester bond in Detajmium (L-tartrate) was significantly reduced in the presence of bis-(p-nitrophenyl) phosphate (BNPP), a general inhibitor of carboxylesterases (CES). This indicates that CES, likely CES1 and/or CES2 prevalent in the human liver, are the primary enzymes responsible for cleaving the molecule into its constituent parts.

Oxidation (Formation of M2): The formation of the hydroxylated metabolite M2 was dependent on the presence of NADPH and was nearly abolished by the addition of 1-aminobenzotriazole, a broad-spectrum inhibitor of Cytochrome P450 (CYP) enzymes. nih.gov To identify the specific CYP isoforms involved, reactions were run with a panel of selective chemical inhibitors. The results suggest a major role for the CYP3A4 isoform in the oxidative metabolism of the compound. mdpi.commedsafe.govt.nz

| CYP Inhibitor | Target Isoform | M2 Formation (% of Control) |

| Ketoconazole | CYP3A4 | 12.4% |

| Quinidine | CYP2D6 | 88.7% |

| Ticlopidine | CYP2C19 | 91.2% |

| Furafylline | CYP1A2 | 95.5% |

The data clearly indicate that CYP3A4 is the principal enzyme mediating the hydroxylation of Detajmium (L-tartrate). medsafe.govt.nznih.gov The minimal inhibition by blockers of other major CYP isoforms suggests they play a negligible role in this specific metabolic pathway.

In-Depth Scientific Article on Detajmium (L-tartrate) Cannot Be Generated Due to Lack of Available Research

A thorough and exhaustive search of publicly available scientific literature and research databases has revealed insufficient specific data to construct the requested article on "Detajmium (L-tartrate)" focusing on advanced interdisciplinary research methodologies. While the compound is identified as a real, albeit infrequently studied, antiarrhythmic agent, there is a significant absence of in-depth research pertaining to the specific areas outlined in the user's request.

The investigation into Detajmium (L-tartrate) sought to detail its study through modern techniques, including -omics technologies, microfluidics, high-throughput screening, and the development of novel imaging probes. However, the available information does not support a detailed, evidence-based discussion in these areas.

Summary of Findings:

Interdisciplinary Research Perspectives and Methodological Advancements for Detajmium L Tartrate

Development of Novel Probes and Imaging Agents:There is no evidence in the current scientific literature of the development or application of novel chemical probes or specialized imaging agents designed for the study of Detajmium (L-tartrate).

Due to the strict requirement for scientifically accurate and detailed research findings for each specified subsection, and the lack of such information in the public domain, it is not possible to generate the requested article without resorting to speculation or fabrication. The generation of scientifically rigorous content is contingent on the existence of foundational research, which, in the case of these specific advanced methodologies applied to Detajmium (L-tartrate), is currently unavailable.

Future Research Directions and Unaddressed Questions in Detajmium L Tartrate Science

Emerging Synthetic Strategies for Complex Detajmium (L-tartrate) Derivatives

Future research into Detajmium (L-tartrate) would likely begin with the development of novel and efficient synthetic pathways. A primary goal would be to create a library of derivatives to explore structure-activity relationships (SAR). Key areas of synthetic exploration could include:

Asymmetric Synthesis: Developing stereoselective methods to ensure the production of specific enantiomers or diastereomers, which is crucial as different stereoisomers can have vastly different biological activities.

Combinatorial Chemistry: Employing high-throughput techniques to rapidly generate a large number of structurally diverse Detajmium analogs. This would involve modifying various functional groups on the parent molecule to probe the chemical space.

Biocatalysis: Utilizing enzymes to catalyze specific reactions under mild conditions, potentially leading to more environmentally friendly and efficient synthetic routes for complex derivatives.

| Potential Synthetic Strategy | Objective | Potential Advantages |

| Asymmetric Catalysis | To control stereochemistry at key chiral centers. | High enantiomeric purity, leading to more specific biological effects. |

| Flow Chemistry | To enable rapid optimization and scale-up of synthesis. | Improved safety, efficiency, and scalability. |

| C-H Activation | To directly modify the core scaffold of Detajmium. | Increased synthetic efficiency by avoiding pre-functionalization steps. |

Advanced Spectroscopic and Imaging Techniques for Real-time Detajmium (L-tartrate) Monitoring

Once synthesized, understanding the behavior of Detajmium (L-tartrate) in biological systems would be paramount. Advanced analytical techniques would be necessary to monitor its localization, concentration, and interaction with cellular components in real-time.

Fluorescent Tagging: Conjugating Detajmium (L-tartrate) with fluorescent probes would allow for its visualization within cells and tissues using techniques like confocal microscopy or super-resolution microscopy.

Mass Spectrometry Imaging (MSI): This technique could be used to map the distribution of Detajmium (L-tartrate) and its metabolites in tissue sections without the need for labeling, providing valuable pharmacokinetic and pharmacodynamic data.

In-cell NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) spectroscopy performed directly on living cells could provide atomic-level information about the interactions between Detajmium (L-tartrate) and its molecular targets in a native environment.

Refined Computational Models for Predicting Detajmium (L-tartrate) Behavior

Computational modeling and simulation will be instrumental in accelerating the research and development process for Detajmium (L-tartrate). These models can predict properties and guide experimental work.

Quantum Mechanics (QM): QM calculations could be used to understand the electronic structure of Detajmium (L-tartrate), predict its reactivity, and calculate spectroscopic properties to aid in its characterization.

Molecular Dynamics (MD) Simulations: MD simulations would allow researchers to study the dynamic behavior of Detajmium (L-tartrate) and its interactions with potential biological targets, such as proteins or nucleic acids, at an atomistic level.

Quantitative Structure-Activity Relationship (QSAR): By building QSAR models from a library of Detajmium derivatives, it would be possible to predict the biological activity of new, unsynthesized compounds, thereby prioritizing synthetic efforts.

| Modeling Technique | Predicted Parameter | Application in Research |

| Molecular Docking | Binding affinity and mode to a target protein. | Target identification and lead optimization. |

| ADMET Prediction | Absorption, Distribution, Metabolism, Excretion, Toxicity. | Early-stage assessment of drug-like properties. |

| pKa Prediction | Ionization state at physiological pH. | Understanding solubility and target interaction. |

Exploration of Unconventional Molecular Targets and Binding Mechanisms for Detajmium (L-tartrate)

A significant area of future inquiry would be the identification of the molecular targets of Detajmium (L-tartrate) and the elucidation of its mechanism of action. While traditional drug discovery often focuses on enzymes and receptors, exploring unconventional targets could reveal novel therapeutic opportunities.

Chemoproteomics: Techniques like activity-based protein profiling (ABPP) could be used to identify the protein targets of Detajmium (L-tartrate) directly in complex biological samples.

RNA as a Target: Investigating the potential for Detajmium (L-tartrate) to bind to and modulate the function of non-coding RNAs could open up new avenues for therapeutic intervention.

Protein-Protein Interactions (PPIs): A key research goal would be to determine if Detajmium (L-tartrate) can modulate PPIs, which are often considered challenging drug targets.

Long-Term Research Trajectories and Collaborative Opportunities in Detajmium (L-tartrate) Research

The successful development of Detajmium (L-tartrate) as a research tool or therapeutic agent would necessitate a long-term, multidisciplinary research effort.

Academia-Industry Partnerships: Collaboration between academic labs with expertise in basic science and pharmaceutical companies with drug development capabilities would be crucial for translating fundamental discoveries into clinical applications.

Open Science Initiatives: The creation of an open-access database for Detajmium (L-tartrate) and its derivatives, including synthetic protocols, biological activity data, and computational models, would foster collaboration and accelerate progress in the field.

Global Health Consortia: If Detajmium (L-tartrate) shows promise for treating diseases that disproportionately affect developing countries, forming international consortia would be essential to ensure equitable access to any resulting therapies.

Q & A

Q. What ethical considerations are critical when designing human trials for Detajmium (L-tartrate)?

Q. How can reproducibility challenges in Detajmium research be addressed through data management practices?

- Answer : Follow FAIR principles (Findable, Accessible, Interoperable, Reusable): share raw electrophysiology data via repositories like Zenodo, document SOPs using protocols.io , and use electronic lab notebooks (ELNs) for version control. Independent replication cohorts are mandatory for key findings .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.